5-Ethyl-2-nonanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15686. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

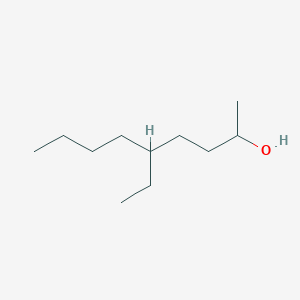

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethylnonan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-4-6-7-11(5-2)9-8-10(3)12/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXKGYXADPUOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908149 | |

| Record name | 5-Ethylnonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-08-2 | |

| Record name | 5-Ethyl-2-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonanol, 5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-ETHYL-2-NONANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethylnonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylnonan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Ethyl-2-nonanol CAS number and properties

CAS Number: 103-08-2

This technical guide provides an in-depth overview of 5-Ethyl-2-nonanol, a secondary alcohol with applications in the fragrance, flavor, and chemical synthesis industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, along with standardized experimental protocols for their determination.

Chemical and Physical Properties

This compound is a branched-chain alcohol. Its structure, featuring an ethyl group on the fifth carbon of a nonanol backbone, imparts unique characteristics relevant to its various applications.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 103-08-2[1][2][3][4][5][6] |

| IUPAC Name | 5-ethylnonan-2-ol[1][5] |

| Synonyms | (3-Ethyl-n-heptyl)methylcarbinol[3], this compound[3] |

| Molecular Formula | C₁₁H₂₄O[1][2][3][5] |

| Molecular Weight | 172.31 g/mol [1][2][5] |

| InChI | InChI=1S/C11H24O/c1-4-6-7-11(5-2)9-8-10(3)12/h10-12H,4-9H2,1-3H3[1][3][5] |

| InChI Key | WYXKGYXADPUOOM-UHFFFAOYSA-N[1][3][5] |

| Canonical SMILES | CCCCC(CC)CCC(C)O[1][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 223.04 °C @ 760 mmHg (estimated)[2] |

| Density | 0.826 - 0.845 g/cm³[1] |

| Vapor Pressure | 0.020 mmHg @ 25 °C (estimated)[2] |

| Flash Point | 99.20 °C (estimated)[2] |

| Water Solubility | 57.47 mg/L @ 25 °C (estimated)[2] |

| logP (o/w) | 4.093 (estimated)[2] |

Safety Information

Table 3: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement |

| Hazard Statement | H411 | Toxic to aquatic life with long lasting effects.[5] |

| Precautionary Statement | P273 | Avoid release to the environment.[5] |

| Precautionary Statement | P391 | Collect spillage.[5] |

| Precautionary Statement | P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below. These are generalized procedures adaptable for a standard laboratory setting.

Synthesis Protocol: Reduction of 5-Ethyl-2-nonanone

This compound can be synthesized via the reduction of its corresponding ketone, 5-ethyl-2-nonanone.

Materials:

-

5-Ethyl-2-nonanone

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-ethyl-2-nonanone in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.

Physicochemical Property Determination

Boiling Point Determination (Micro Method):

-

Place a few drops of this compound into a small test tube.

-

Invert a sealed-end capillary tube and place it inside the test tube.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a Thiele tube containing mineral oil.

-

Observe for a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube; this is the boiling point.

Density Determination:

-

Measure the mass of a clean, dry pycnometer (a specific gravity bottle).

-

Fill the pycnometer with this compound, ensuring no air bubbles are present, and measure the combined mass.

-

Determine the mass of the alcohol by subtraction.

-

The density is calculated by dividing the mass of the alcohol by the known volume of the pycnometer.

Water Solubility Determination (Qualitative):

-

Add approximately 1 mL of this compound to a test tube containing 3 mL of deionized water.

-

Vortex the mixture for 30 seconds.

-

Allow the mixture to stand and observe for the presence of a single phase (soluble) or two distinct layers (insoluble). The estimated low water solubility suggests two phases will be observed.

Logical Workflow for Chemical Characterization

The following diagram illustrates a generalized workflow for the characterization of a liquid chemical substance like this compound.

Caption: General workflow for the synthesis, identification, and characterization of a chemical compound.

Applications

This compound is utilized in several industrial sectors:

-

Fragrance and Flavors: Its specific olfactory properties contribute to the scent profiles of various products.[1]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, such as surfactants and emulsifiers.[1]

-

Solvent: Its amphiphilic nature makes it a useful solvent in certain industrial applications.[1]

References

Physicochemical Characteristics of 5-Ethyl-2-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Ethyl-2-nonanol (CAS No. 103-08-2). The information is compiled for use by researchers, scientists, and professionals in drug development and related fields. This document summarizes key physical and chemical data, outlines experimental methodologies for their determination, and presents logical workflows relevant to the compound's synthesis and application.

Core Physicochemical Data

This compound is a branched-chain secondary alcohol.[1] Its molecular structure, consisting of a nine-carbon chain with an ethyl group at the fifth position and a hydroxyl group at the second, imparts specific properties that are valuable in various chemical applications, including as a fragrance, flavoring agent, and a chemical intermediate.[1]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄O | [1][2] |

| Molecular Weight | 172.31 g/mol | [1][2] |

| IUPAC Name | 5-ethylnonan-2-ol | [1][2] |

| CAS Registry Number | 103-08-2 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 223-225 °C @ 760 mmHg | [1] |

| Density | 0.826-0.845 g/cm³ | [1] |

| Flash Point | 99.2 °C (211.0 °F) TCC | [1][3] |

| Vapor Pressure | 0.02 mmHg @ 25 °C (estimated) | [1][3] |

| Solubility in Water | 57.47 mg/L @ 25 °C (estimated) | [3] |

| logP (Octanol/Water Partition Coefficient) | 4.093 (estimated) | [3] |

| Refractive Index | 1.435 | [1] |

| InChI | InChI=1S/C11H24O/c1-4-6-7-11(5-2)9-8-10(3)12/h10-12H,4-9H2,1-3H3 | [1][2] |

| SMILES | CCCCC(CC)CCC(C)O | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are outlined below. These are generalized procedures and may be adapted based on specific laboratory conditions and equipment.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[4]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube filled with heating oil, ensuring the heat is distributed evenly.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Thermostat or water bath

Procedure (using a pycnometer):

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is brought to the desired temperature (e.g., 20 °C) in a thermostat.

-

The pycnometer is weighed again to determine the mass of the this compound.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Solubility in Water

The aqueous solubility of this compound can be determined by the shake-flask method.

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a conical flask.

-

The flask is sealed and agitated in a shaking incubator at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the mixture is allowed to stand to allow for phase separation.

-

An aliquot of the aqueous phase is carefully removed and centrifuged to separate any undissolved micro-droplets.

-

The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical technique like GC-MS.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of this compound can be recorded on an instrument such as a Varian A-60.[5] The sample can be prepared by dissolving it in a suitable deuterated solvent (e.g., CDCl₃).

-

¹³C NMR: The ¹³C NMR spectrum can be obtained from a sample prepared in a suitable deuterated solvent.[2]

Infrared (IR) Spectroscopy: The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a vapor.[2] For a condensed phase spectrum, the sample can be prepared as a solution in a solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[6]

Synthesis and Application Workflows

This compound can be synthesized through various routes, with the choice of method often depending on the desired purity and yield.[1] It finds applications in several industries due to its characteristic odor and solvent properties.[1]

Synthesis Workflow

The following diagram illustrates a common synthetic route to this compound.

Caption: A plausible synthetic workflow for this compound via a Grignard reaction.

Industrial Applications

The diverse applications of this compound stem from its unique molecular structure.

References

An In-depth Technical Guide to 5-Ethyl-2-nonanol: Structural Elucidation, Isomerism, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyl-2-nonanol, a branched secondary alcohol with applications in the fragrance industry and as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and surfactants.[1] This document details its structural formula, explores its constitutional and stereoisomeric forms, summarizes its physicochemical properties, and provides detailed experimental protocols for its synthesis and characterization.

Introduction to this compound

This compound, with the IUPAC name 5-ethylnonan-2-ol, is an organic compound belonging to the alcohol family.[2] Its molecular formula is C₁₁H₂₄O, and it has a molecular weight of 172.31 g/mol .[1][2] The structure consists of a nine-carbon chain (nonane) with an ethyl group attached to the fifth carbon and a hydroxyl group (-OH) at the second carbon position. This structure, featuring a long hydrophobic carbon chain and a secondary alcohol functional group, imparts unique properties relevant to its various applications.[1]

A logical overview of the topics covered in this guide is presented below.

Caption: Overview of the technical guide's structure.

Structural Formula and Physicochemical Properties

The chemical structure of this compound is fundamental to its properties and reactivity. Its canonical SMILES representation is CCCCC(CC)CCC(C)O.[1]

Caption: 2D Structural Formula of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-ethylnonan-2-ol | [2] |

| CAS Number | 103-08-2 | [3][4] |

| Molecular Formula | C₁₁H₂₄O | [1][2] |

| Molecular Weight | 172.31 g/mol | [1][2] |

| Boiling Point | 223.04 °C (estimated) | [5] |

| Flash Point | 99.2 °C (estimated) | [5] |

| Density | 0.826 g/cm³ (estimated) | [6] |

| Water Solubility | 57.47 mg/L at 25 °C (estimated) | [5] |

| logP (o/w) | 4.093 (estimated) | [5] |

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[7] For C₁₁H₂₄O, there are numerous isomers, which can be broadly classified into constitutional isomers and stereoisomers.[3]

Constitutional isomers have different connectivity of atoms.[7] For the molecular formula C₁₁H₂₄O, this can include variations in the carbon skeleton (e.g., different branching), the position of the hydroxyl group (e.g., 1-undecanol, 2-undecanol), or a different functional group (e.g., ethers like methyl decyl ether).[3]

Caption: Examples of constitutional isomers of C₁₁H₂₄O.

Stereoisomers have the same connectivity but a different spatial arrangement of atoms. This compound possesses two chiral centers, at carbon 2 (C2) and carbon 5 (C5), where the hydroxyl and ethyl groups are attached, respectively. The number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. Thus, there are 2² = 4 stereoisomers of this compound. These exist as two pairs of enantiomers.

Caption: Relationships between the four stereoisomers of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

A common and effective method for synthesizing a secondary alcohol like this compound is the reduction of its corresponding ketone, 5-ethyl-2-nonanone.[1]

Protocol: Reduction of 5-Ethyl-2-nonanone using Sodium Borohydride (B1222165)

This protocol describes the reduction of 5-ethyl-2-nonanone to this compound.

Materials:

-

5-ethyl-2-nonanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-ethyl-2-nonanone in methanol. Cool the flask in an ice bath to 0 °C.

-

Reduction: Slowly add sodium borohydride in small portions to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and then with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Caption: Experimental workflow for the synthesis of this compound.

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Protocol: Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals. Protons on the carbon adjacent to the hydroxyl group (at C2) will appear in the 3.4-4.5 ppm region.[8] The proton of the hydroxyl group itself will likely be a broad singlet between 2.0 and 2.5 ppm.[8] A "D₂O shake" experiment can be performed to confirm the -OH peak, which will disappear upon addition of deuterium (B1214612) oxide.[9]

-

¹³C NMR: The carbon attached to the hydroxyl group (C2) is expected to have a chemical shift in the 50-65 ppm range.[8]

2. Mass Spectrometry (MS):

-

The mass spectrum of an alcohol often shows a weak or absent molecular ion peak.[10]

-

Characteristic fragmentation patterns include alpha-cleavage (breaking the C-C bond next to the oxygen) and dehydration (loss of a water molecule, M-18).[8][10] For this compound, alpha-cleavage could lead to fragments with m/z values corresponding to the loss of a methyl radical or a hexyl radical from the molecular ion.

3. Infrared (IR) Spectroscopy:

-

The IR spectrum will show a characteristic broad O-H stretching absorption band in the region of 3200-3600 cm⁻¹.[9]

-

Strong C-O stretching absorption will be observed around 1050-1150 cm⁻¹.[9]

-

C-H stretching from the alkyl groups will appear just below 3000 cm⁻¹.[9]

This guide provides foundational technical information for professionals working with this compound. For specific applications, further optimization of protocols and in-depth analysis may be required.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. This compound, 103-08-2 [thegoodscentscompany.com]

- 6. 2-Nonanol, 5-ethyl- [webbook.nist.gov]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

Spectroscopic Data and Analysis of 5-Ethyl-2-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-2-nonanol, a significant organic compound with applications in various chemical syntheses. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data visualization to facilitate advanced research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₂₄O, with a molecular weight of 172.31 g/mol .[1] The spectroscopic data presented below has been aggregated from various public databases and is intended to provide a foundational dataset for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Note: Specific chemical shift and coupling constant data for this compound are available in spectral databases, though explicit peak lists were not publicly available at the time of this compilation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500–3200 | Strong, Broad | O-H stretch (Alcohol) |

| 3000–2850 | Strong | C-H stretch (Alkane) |

| 1470–1450 | Medium | C-H bend (Alkane) |

| 1320–1000 | Strong | C-O stretch (Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Key Mass Spectrometry Peaks

| m/z | Relative Intensity (%) | Assignment |

| 45 | 100 | [C₂H₅O]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

The most abundant fragment at an m/z of 45 corresponds to the cleavage that forms the [CH₃CHOH]⁺ ion.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid alcohol like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup: The NMR spectrometer (e.g., a 300 or 500 MHz instrument) is tuned to the appropriate frequency for either proton (¹H) or carbon-13 (¹³C) nuclei.[3] The magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, and relaxation delay. To identify the hydroxyl proton, a "D₂O shake" can be performed where a drop of deuterium (B1214612) oxide is added to the sample, causing the -OH peak to disappear from the spectrum.[4]

-

For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.[2] Key parameters include the spectral width, number of scans (as ¹³C has a low natural abundance), and relaxation delay.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

Infrared (IR) Spectroscopy (FT-IR)

-

Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6] Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).[7]

-

Instrument Setup: A background spectrum of the clean, empty ATR crystal or salt plates is recorded. The spectral range is typically set from 4000 to 400 cm⁻¹.[5]

-

Data Acquisition: The sample is placed on the ATR crystal or between the salt plates, and the IR spectrum is recorded. Multiple scans are typically co-added to improve the signal-to-noise ratio.[5]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: The this compound sample is typically diluted in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). An internal standard may be added for quantitative analysis.

-

Instrument Setup: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used. A capillary column suitable for the analysis of volatile organic compounds is installed in the GC. The GC oven temperature program is set to separate the components of the sample. The MS is typically operated in electron ionization (EI) mode.

-

Data Acquisition: The prepared sample is injected into the GC inlet, where it is vaporized. The volatile components are separated on the GC column and then introduced into the MS. The MS scans a range of mass-to-charge ratios (m/z) to detect the parent ion and its fragments.

-

Data Processing: The resulting chromatogram shows the separation of compounds over time, and the mass spectrum for each peak is used for identification by comparing the fragmentation pattern to spectral libraries.

Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data described.

References

- 1. This compound | C11H24O | CID 7634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

5-Ethyl-2-nonanol: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Ethyl-2-nonanol, a branched-chain secondary alcohol with applications in the fragrance, flavor, and chemical synthesis industries. Due to its specific molecular structure, understanding its physicochemical properties is crucial for its effective application and formulation. This document details its solubility in various solvents, outlines its expected stability under different conditions, and provides detailed experimental protocols for researchers to determine these properties empirically.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O | [1][2] |

| Molecular Weight | 172.31 g/mol | [1][2] |

| CAS Number | 103-08-2 | [1][2] |

| IUPAC Name | 5-ethylnonan-2-ol | [2] |

| Boiling Point | 223-225 °C | [2] |

| Density | 0.826-0.845 g/cm³ | [2] |

| Water Solubility | 57.47 mg/L at 25 °C (estimated) | [3] |

Solubility Profile

The solubility of this compound is dictated by its amphiphilic nature, possessing a polar hydroxyl (-OH) group and a long, nonpolar alkyl chain.[2] The long hydrophobic chain significantly limits its solubility in water.[2] Conversely, it is expected to be readily soluble in a wide range of organic solvents.

| Solvent | Polarity | Expected Solubility |

| Water | High | Very Low |

| Methanol | High | Soluble |

| Ethanol | High | Soluble |

| Acetone | Medium | Very Soluble |

| Acetonitrile (B52724) | Medium | Soluble |

| Ethyl Acetate | Medium | Very Soluble |

| Dichloromethane | Low | Very Soluble |

| Diethyl Ether | Low | Very Soluble |

| Toluene | Low | Very Soluble |

| Hexane | Low | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | High | Moderately Soluble |

Stability Profile

The chemical stability of this compound is a key property for its application in various formulations and synthetic processes.[2] As a secondary alcohol, its stability is influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.

Thermal Stability

Long-chain secondary alcohols are generally stable under normal storage conditions. At elevated temperatures, the primary degradation pathway is likely to be dehydration, leading to the formation of alkenes.[4] This process is typically acid-catalyzed.

pH Stability

This compound is expected to be stable across a neutral and alkaline pH range. In strongly acidic conditions, particularly at elevated temperatures, acid-catalyzed dehydration may occur.

Oxidative Stability

As a secondary alcohol, this compound can be oxidized to a ketone, specifically 5-ethylnonan-2-one.[5][6] This reaction can be initiated by strong oxidizing agents or through auto-oxidation in the presence of oxygen, potentially accelerated by heat or light.

Photostability

Exposure to UV light can potentially lead to the formation of radical species, initiating degradation pathways such as oxidation. The extent of photodegradation will depend on the intensity and wavelength of the light source, as well as the presence of photosensitizers.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound in various solvents at a specified temperature.

Objective: To quantify the solubility of this compound in a range of solvents.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Volumetric flasks and pipettes

-

Syringes and filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in each solvent.

-

Analyze the calibration standards and the diluted samples by GC-FID or GC-MS.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility in the original saturated solution, taking into account the dilution factor.

-

Data Presentation: The results should be presented in a table, expressing solubility in units such as g/L or mg/mL for each solvent at the specified temperature.

Experimental workflow for solubility determination.

Protocol for Stability Testing (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and degradation pathways for this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent (e.g., acetonitrile or methanol)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Stability-indicating analytical method (e.g., GC-MS or HPLC-UV/MS)

Procedure:

-

Preparation of Test Samples:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution. Store at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C) for a defined period.

-

Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

If necessary, neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples and an unstressed control sample using a validated stability-indicating method (e.g., GC-MS or HPLC-UV/MS).

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control sample.

-

Identify and quantify any degradation products.

-

Determine the percentage of degradation of this compound.

-

Propose potential degradation pathways based on the identified products.

-

Data Presentation: The results should be summarized in a table showing the percentage of degradation and the major degradation products formed under each stress condition.

Workflow for forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for professionals in research and drug development. While specific experimental data is limited in public literature, the provided estimations and detailed experimental protocols offer a robust framework for determining these critical parameters. The inherent stability of its secondary alcohol structure, combined with its solubility in a wide range of organic solvents, makes it a versatile molecule for various applications. The methodologies outlined herein will enable researchers to generate the necessary data to support formulation development, stability assessments, and regulatory submissions.

References

- 1. studymind.co.uk [studymind.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. tandfonline.com [tandfonline.com]

- 5. QSPR modeling the aqueous solubility of alcohols by optimization of correlation weights of local graph invariants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

Unveiling the Natural Presence of 5-Ethyl-2-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and known sources of the branched-chain alcohol, 5-Ethyl-2-nonanol. This document details its identification in a significant natural product, outlines the analytical methodologies for its detection and quantification, and presents this information in a structured format to support further research and development.

Natural Occurrence of this compound

Recent analytical studies have confirmed the presence of this compound as a volatile organic compound (VOC) in black tea (Camellia sinensis). Specifically, a 2024 study published in the journal Food Chemistry identified this compound in commercial Iranian black tea samples.[1] The presence of this compound contributes to the complex aroma profile of this widely consumed beverage. While its role as a potential insect pheromone has been suggested, its identification in black tea provides the first definitive evidence of its natural origin in a plant-based food product.[2]

Quantitative Data

The concentration of this compound was semi-quantified in a study analyzing the volatile compounds of various Iranian black tea samples. The data, obtained through headspace solid-phase microextraction followed by gas chromatography-mass spectrometry (HS-SPME-GC-MS), is summarized in the table below. The relative abundance is presented as a percentage of the total volatile compounds identified.

| Natural Source | Sample Type | Analytical Method | Relative Abundance (%) of this compound | Reference |

| Camellia sinensis (Black Tea) | Commercial Iranian Black Tea | HS-SPME-GC-MS | 0.762 | [1] |

Experimental Protocols

The identification and quantification of this compound in black tea were achieved using a standardized and widely accepted methodology for the analysis of volatile compounds in food matrices. The following protocol is a detailed representation of the methods employed in the cited research.

Sample Preparation and Volatile Compound Extraction

The extraction of volatile compounds from the black tea samples was performed using Headspace Solid-Phase Microextraction (HS-SPME). This technique is a solvent-free, sensitive, and efficient method for isolating VOCs from a sample matrix.

-

Sample Preparation: A representative sample of the ground black tea is placed into a headspace vial.

-

Internal Standard: An internal standard, such as 2-nonanol, is added to the vial to allow for semi-quantification of the target analytes.

-

Equilibration: The vial is sealed and heated to a specific temperature (e.g., 60°C) for a defined period (e.g., 60 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a set time (e.g., 40 minutes) to adsorb the volatile analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, the SPME fiber is introduced into the injection port of a gas chromatograph coupled with a mass spectrometer for desorption, separation, and identification of the volatile compounds.

-

Desorption: The adsorbed compounds are thermally desorbed from the SPME fiber in the hot GC inlet.

-

Separation: The desorbed compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polarity column like DB-5MS). A programmed temperature gradient is typically used to achieve optimal separation.

-

Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound. The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of an authentic standard or with entries in a spectral library (e.g., NIST).

-

Quantification: The abundance of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard.

Experimental Workflow

The logical flow of the experimental process for the identification and quantification of this compound in a natural source is depicted in the following diagram.

Figure 1: General experimental workflow for the analysis of this compound.

This guide provides a foundational understanding of the natural occurrence of this compound and the methodologies used for its identification. This information is critical for researchers exploring the chemical composition of natural products, scientists investigating flavor and fragrance chemistry, and professionals in drug development seeking novel molecular scaffolds.

References

Toxicological Profile of 5-Ethyl-2-nonanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological information on 5-Ethyl-2-nonanol. Significant data gaps exist for many toxicological endpoints. The information provided should be used as a guide for research and safety assessment, and not as a definitive statement of the complete toxicological profile.

Executive Summary

This compound is a branched-chain alcohol for which a comprehensive toxicological profile is not well-established in publicly accessible literature. The available data is limited, with a single acute dermal toxicity study being the primary source of quantitative information. For other toxicological endpoints, such as oral and inhalation toxicity, skin and eye irritation, sensitization, repeated dose toxicity, and genotoxicity, a data-driven assessment relies on information from structurally related long-chain and branched alcohols. This guide summarizes the available data for this compound and provides context based on analogous substances to offer a preliminary understanding of its potential hazards.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 103-08-2 |

| Molecular Formula | C11H24O |

| Molecular Weight | 172.31 g/mol |

| Synonyms | 2-Nonanol, 5-ethyl-; (3-Ethyl-n-heptyl)methylcarbinol |

Toxicological Data

Acute Toxicity

Table 1: Acute Toxicity of this compound

| Route | Species | Value | Reference |

| Dermal | Rabbit | LD50 = 4760 mg/kg | Union Carbide Data Sheet, 1958[1] |

Experimental Protocol: Detailed experimental protocols for the cited study are not publicly available. A standard acute dermal toxicity study, such as one following OECD Guideline 402, would typically involve the application of the substance to the shaved skin of animals (usually rabbits or rats) for 24 hours. The animals are then observed for a period, typically 14 days, for signs of toxicity and mortality.

Skin and Eye Irritation

No specific studies on the skin or eye irritation potential of this compound were identified. However, information on structurally related compounds, such as other C9-C11 branched alcohols, suggests a potential for irritation. For instance, the oxidation product of this compound, 5-ethyl-2-nonanone, is classified as causing skin and eye irritation[2][3].

Skin Sensitization

There are no available studies to assess the skin sensitization potential of this compound.

Repeated Dose Toxicity

No studies on the sub-acute, sub-chronic, or chronic toxicity of this compound were found in the public domain.

Genotoxicity

Specific genotoxicity data for this compound is not available. However, the broader category of long-chain alcohols has generally shown a lack of mutagenic potential in various in vitro and in vivo assays[4]. It is important to note that the metabolites of some alcohols, such as acetaldehyde (B116499) from ethanol, can be mutagenic[5][6].

Carcinogenicity

There are no studies available on the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound is available.

Metabolism and Toxicokinetics

While no specific metabolism studies for this compound have been published, the metabolic fate can be predicted based on its structure as a secondary, long-chain alcohol.

Alkyl alcohols are generally metabolized in mammals through processes such as mitochondrial beta-oxidation or cytochrome P450 (CYP) omega- and omega-minus oxidation[7]. As a secondary alcohol, this compound is likely to be oxidized to its corresponding ketone, 5-ethyl-2-nonanone. Further metabolism could involve hydroxylation at various positions on the alkyl chain, followed by conjugation and excretion.

dot

References

- 1. This compound, 103-08-2 [thegoodscentscompany.com]

- 2. 2-Nonanone, 5-ethyl- | C11H22O | CID 95561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemview.epa.gov [chemview.epa.gov]

- 5. Mutagenic, cancerogenic and teratogenic effects of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. Alcohols, C9-11-branched, ethoxylated - PubChem [pubchem.ncbi.nlm.nih.gov]

GHS Hazard Classification of 5-Ethyl-2-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard classification for 5-Ethyl-2-nonanol (CAS No. 103-08-2). The information presented is intended to support risk assessment and ensure safe handling and use of this substance in a professional setting. While publicly available experimental data for this specific molecule is limited, this guide synthesizes established classifications from regulatory bodies and outlines the likely methodologies and data types used to derive them.

GHS Hazard Classification Summary

This compound is consistently classified under the GHS as posing a long-term hazard to the aquatic environment.[1][2][3] The official classification and its components are summarized below.

| GHS Classification Element | Classification |

| Hazard Class | Hazardous to the aquatic environment, long-term hazard[1][2] |

| Hazard Category | Chronic Category 2[1][2][4] |

| Pictogram | |

| Signal Word | No Signal Word |

| Hazard Statement | H411 : Toxic to aquatic life with long lasting effects.[1][2][3][4][5] |

| Precautionary Statements | P273 : Avoid release to the environment.[2][4] P391 : Collect spillage.[2] P501 : Dispose of contents/container to an approved waste disposal plant.[2] |

Physicochemical Properties and Environmental Fate

The environmental hazard classification of a substance is informed by its physicochemical properties, which influence its fate and transport in the environment.

| Property | Value (Estimated/Measured) | Implication for Environmental Fate |

| Molecular Formula | C₁₁H₂₄O[1][2][3] | - |

| Molecular Weight | 172.31 g/mol [1][3] | - |

| Octanol-Water Partition Coefficient (logP o/w) | 4.093 - 4.2 (estimated)[1][3] | A high logP value suggests a potential for bioaccumulation in aquatic organisms. |

| Water Solubility | 57.47 mg/L @ 25 °C (estimated)[1] | Low water solubility can influence bioavailability and persistence in the aquatic compartment. |

Ecotoxicological Data (Representative)

The following table presents representative quantitative data that would lead to an "Aquatic Chronic 2" classification. It is important to note that these are illustrative values based on GHS criteria, as the specific study results for this compound are not publicly accessible. The classification is likely derived from data on structurally similar substances through a "read-across" approach.

| Trophic Level | Endpoint | Value (mg/L) |

| Fish | 96-hour LC50 | > 1 to ≤ 10 |

| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | > 1 to ≤ 10 |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour ErC50 | > 1 to ≤ 10 |

| Biodegradability | Not readily biodegradable | |

| Bioaccumulation Potential (logP) | ≥ 4 |

Experimental Protocols

The ecotoxicological data used for GHS classification are generated using standardized and internationally recognized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Fish Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

-

Test Organism: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Methodology:

-

Fish are acclimated to laboratory conditions.

-

Groups of fish are exposed to a range of concentrations of the test substance in water, along with a control group in clean water.

-

The exposure is maintained for 96 hours under controlled conditions (temperature, light, oxygen levels).

-

Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

The LC50 value is calculated using statistical methods.

-

Acute Immobilisation Test for Daphnia sp. (OECD 202)

This test assesses the acute toxicity to aquatic invertebrates by determining the concentration that immobilizes 50% of the daphnids (EC50) after 48 hours.

-

Test Organism: Daphnia magna or a similar cladoceran species.

-

Methodology:

-

Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance.

-

The test is conducted in a defined medium under controlled temperature and light conditions.

-

After 48 hours, the number of immobilized daphnids in each concentration is recorded.

-

The EC50 value is determined statistically.

-

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

-

Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.

-

Methodology:

-

Exponentially growing cultures of algae are exposed to various concentrations of the test substance.

-

The test is typically run for 72 hours under constant illumination and temperature.

-

Algal growth is measured at regular intervals by cell counts or a surrogate measurement like fluorescence.

-

The concentration that causes a 50% reduction in growth rate (ErC50) is calculated.

-

Ready Biodegradability (OECD 301)

A suite of tests designed to determine if a substance is likely to biodegrade rapidly in the environment.

-

Methodology: A small amount of the test substance is incubated with a microbial inoculum (e.g., from activated sludge) in a mineral medium. The degradation is followed over 28 days by measuring parameters such as oxygen consumption or carbon dioxide production. A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a defined timeframe.

GHS Classification Workflow

The following diagram illustrates the logical workflow for classifying a substance for its long-term hazard to the aquatic environment.

Conclusion

This compound is classified as Aquatic Chronic 2 with the hazard statement H411: Toxic to aquatic life with long lasting effects . This classification is likely based on a combination of factors including its acute toxicity profile, inferred lack of rapid biodegradability, and a high potential for bioaccumulation as suggested by its estimated octanol-water partition coefficient. Professionals handling this substance should adhere to the specified precautionary statements to prevent environmental release and ensure proper disposal, thereby mitigating the risks to aquatic ecosystems. Further experimental studies on the ecotoxicological properties of this compound would be beneficial for a more refined risk assessment.

References

5-Ethyl-2-nonanol: A Versatile Chemical Intermediate in Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-nonanol, a branched-chain secondary alcohol, serves as a crucial chemical intermediate in the synthesis of a variety of commercially significant compounds. Its unique molecular structure, featuring a hydroxyl group at the second position and an ethyl branch at the fifth position of a nonane (B91170) backbone, imparts specific chemical reactivity and physical properties that make it a valuable building block in the production of surfactants, insect pheromones, and potentially in the development of novel agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its effective use as a chemical intermediate. These properties influence its behavior in chemical reactions, its solubility in various solvents, and its handling and storage requirements.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄O | [1][2] |

| Molecular Weight | 172.31 g/mol | [1][3] |

| CAS Number | 103-08-2 | [1][2] |

| IUPAC Name | 5-ethylnonan-2-ol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 223-225 °C | [3] |

| Density | 0.826 - 0.845 g/cm³ | [3] |

| LogP (Octanol/Water) | 4.2 | [4] |

| Water Solubility | Low | [4] |

Synthesis of this compound

Several synthetic routes have been established for the production of this compound. The choice of method often depends on factors such as the desired purity, yield, and the availability of starting materials. The two primary methods are the reduction of 5-ethyl-2-nonanone and the alkylation of 2-nonanol (B147358).

Comparison of Synthesis Methods

| Synthesis Method | Starting Material | Reagents/Catalyst | Typical Yield | Reference |

| Reduction of Ketone | 5-Ethyl-2-nonanone | Sodium Borohydride (B1222165) (NaBH₄) or Pd/C | >70% | [3] |

| Alkylation of Alcohol | 2-Nonanol | Ethyl bromide | 45-55% | [3] |

Experimental Protocols

1. Synthesis via Reduction of 5-Ethyl-2-nonanone

This method offers high regioselectivity and good yields.[3]

-

Materials:

-

5-Ethyl-2-nonanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-ethyl-2-nonanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain this compound.

-

2. Synthesis via Alkylation of 2-Nonanol

This is a classical approach for the formation of the carbon-carbon bond at the 5-position.[3]

-

Materials:

-

2-Nonanol

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl bromide

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

-

Add 2-nonanol dropwise to the suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Cool the resulting alkoxide solution to 0 °C and add ethyl bromide dropwise.

-

After the addition, allow the reaction mixture to stir at room temperature overnight.

-

Carefully quench the reaction with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure and purify the crude product by fractional distillation to yield this compound.

-

Role as a Chemical Intermediate

The branched structure and the presence of a reactive hydroxyl group make this compound a versatile intermediate in organic synthesis.

Precursor for Nonionic Surfactants

This compound can be used as a hydrophobic starting material for the synthesis of nonionic surfactants. The hydroxyl group can be ethoxylated or propoxylated to introduce a hydrophilic polyether chain, resulting in an amphiphilic molecule with surface-active properties.

Experimental Workflow: Synthesis of a this compound-based Nonionic Surfactant

Caption: General workflow for the synthesis of a nonionic surfactant from this compound.

Experimental Protocol: Synthesis of a this compound Ethoxylate

-

Materials:

-

This compound

-

Potassium hydroxide (B78521) (catalyst)

-

Ethylene oxide

-

-

Procedure:

-

Charge a high-pressure reactor with this compound and potassium hydroxide.

-

Heat the mixture under vacuum to remove any traces of water.

-

Pressurize the reactor with nitrogen and then introduce a calculated amount of ethylene oxide at a controlled temperature and pressure.

-

Maintain the reaction mixture at the desired temperature until the pressure stabilizes, indicating the consumption of ethylene oxide.

-

Cool the reactor and neutralize the catalyst.

-

The resulting product is a this compound ethoxylate, a nonionic surfactant.

-

Intermediate in Insect Pheromone Synthesis

The specific stereochemistry of this compound can be exploited in the synthesis of certain insect pheromones. Chiral alcohols are valuable building blocks for the asymmetric synthesis of complex natural products. While specific examples directly utilizing this compound are not abundant in readily available literature, its structural motifs are relevant to pheromone chemistry. The synthesis of insect pheromones often involves the coupling of chiral fragments to achieve the desired stereoisomer with high purity.[5][6]

Logical Relationship: Role in Chiral Pheromone Synthesis

Caption: Logical steps for utilizing chiral this compound in pheromone synthesis.

Potential Applications in Drug Development and Agrochemicals

While specific, commercialized examples are not widely documented, the structural features of this compound make it a candidate for exploration in drug discovery and agrochemical research. The branched alkyl chain can enhance lipid solubility, which is a crucial factor for the bioavailability of drug molecules and the efficacy of pesticides. The secondary alcohol provides a handle for further chemical modifications to introduce pharmacophores or other desired functional groups.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the production of surfactants and potential utility in the synthesis of complex molecules such as insect pheromones. The synthetic routes to this alcohol are well-defined, with the reduction of the corresponding ketone offering a high-yield pathway. For researchers and professionals in drug development and agrochemical synthesis, the unique branched structure of this compound presents an opportunity to design and create novel molecules with tailored properties. Further exploration of its applications in these fields is warranted.

References

- 1. This compound | C11H24O | CID 7634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nonanol, 5-ethyl- [webbook.nist.gov]

- 3. Buy this compound | 103-08-2 [smolecule.com]

- 4. 2-Nonanol, 5-ethyl- (CAS 103-08-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Unique properties of branched-chain secondary alcohols

An In-depth Technical Guide on the Unique Properties of Branched-Chain Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain secondary alcohols are a pivotal class of organic compounds characterized by a hydroxyl (-OH) group attached to a secondary carbon atom that is part of a non-linear alkyl chain. This structural motif imparts a unique combination of steric and electronic properties that are of significant interest in the field of drug development and organic synthesis. Their ability to participate in hydrogen bonding and create specific stereochemical interactions makes them a common feature in many biologically active molecules and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, reactivity, and biological significance of branched-chain secondary alcohols.

Synthesis of Branched-Chain Secondary Alcohols

The stereoselective synthesis of branched-chain secondary alcohols is crucial for accessing chiral building blocks for pharmaceuticals.[1] Key methodologies include the asymmetric reduction of prochiral ketones and nucleophilic additions to carbonyls.

Asymmetric Reduction of Prochiral Ketones

One of the most efficient methods for producing chiral secondary alcohols is the enantioselective reduction of prochiral ketones.[1] This is often achieved using chiral catalysts that facilitate the stereoselective transfer of a hydride to the carbonyl group.[1]

-

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes oxazaborolidine catalysts for the borane-mediated reduction of a wide range of ketones with high enantioselectivity. A significant advantage of this method is the predictability of the stereochemical outcome.[1]

-

Asymmetric Transfer Hydrogenation: This technique employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst, often based on ruthenium or rhodium.[1]

-

Biocatalytic Reduction: Whole-cell biocatalysts, such as Lactobacillus paracasei, can be used for the asymmetric reduction of aromatic ketones to produce chiral secondary alcohols with high enantioselectivity.[2]

Nucleophilic Addition to Carbonyls

The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to aldehydes provides a direct route to secondary alcohols. The use of chiral ligands or auxiliaries can induce stereoselectivity in these additions.

Physicochemical Properties

The physical properties of branched-chain secondary alcohols are primarily influenced by the hydroxyl group and the degree of branching in the alkyl chain.[1]

Boiling Point

The presence of the hydroxyl group allows for intermolecular hydrogen bonding, resulting in significantly higher boiling points compared to alkanes of similar molecular weight.[1][3] Increased branching generally lowers the boiling point due to a decrease in the surface area available for van der Waals interactions, making the molecule more compact.[1][3][4] For isomeric alcohols, boiling points decrease as branching increases.[4] Primary alcohols typically have higher boiling points than secondary alcohols, which in turn have higher boiling points than tertiary alcohols.[5]

Solubility

The polar hydroxyl group imparts water solubility to smaller branched-chain secondary alcohols through hydrogen bonding with water molecules.[1][5] However, this solubility decreases as the size of the hydrophobic alkyl chain increases.[1] Interestingly, among isomeric alcohols, branching increases solubility in water. This is because branching reduces the surface area of the nonpolar part of the molecule, causing less disruption to the hydrogen bonding network of water.[4]

Data Presentation: Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 3-Methyl-2-butanol | C₅H₁₂O | 88.15 | 111-112 |

| 1-Phenylethanol | C₈H₁₀O | 122.16 | 203 |

| Diphenylmethanol | C₁₃H₁₂O | 184.23 | 298 |

| 1-Cyclohexylethanol | C₈H₁₆O | 128.21 | 185-186 |

Source: BenchChem[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of branched-chain secondary alcohols.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton on the carbinol carbon (the carbon bearing the -OH group) typically appears as a multiplet in the δ 3.5-4.5 ppm region. The hydroxyl proton signal is often a broad singlet, with its chemical shift being dependent on concentration and solvent.[1] Adding a few drops of deuterium (B1214612) oxide (D₂O) to the NMR sample will cause the -OH peak to disappear, which is a useful method for its identification.[6]

-

¹³C NMR: The carbinol carbon resonates in the δ 60-80 ppm range.[1]

Infrared (IR) Spectroscopy

A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration, with the broadening resulting from hydrogen bonding.[1] A strong C-O stretching absorption is observed in the 1050-1200 cm⁻¹ range.[1] For secondary alcohols specifically, the C-O stretch typically appears between 1150 and 1075 cm⁻¹.[7]

Mass Spectrometry

Branched-chain secondary alcohols exhibit characteristic fragmentation patterns. Common fragmentation pathways include:

-

Alpha-cleavage: Cleavage of the bond between the carbinol carbon and an adjacent carbon.[8]

Reactivity and Steric Hindrance

The reactivity of branched-chain secondary alcohols is significantly influenced by steric hindrance around the hydroxyl group.

-

Steric Effects: The bulky branched alkyl groups can hinder the approach of reactants to the hydroxyl group, making them generally less reactive than their primary alcohol counterparts in reactions like nucleophilic substitution.[10]

-

Oxidation: Secondary alcohols can be oxidized to form ketones.[11] Tertiary alcohols are resistant to oxidation under mild conditions.[11]

-

Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters, ethers, and other derivatives with an inversion of stereochemistry at the alcohol carbon.[12][13] The reaction's success with sterically hindered secondary alcohols can be influenced by the acidity of the nucleophile.[12]

Role in Drug Development and Biological Activity

The branched-chain secondary alcohol motif is prevalent in many pharmaceuticals due to its ability to form hydrogen bonds and establish specific stereochemical interactions with biological targets.[1]

-

Carvedilol: This non-selective beta-blocker, which also has alpha-1 blocking activity, features a branched secondary alcohol in its structure.[1]

-

Ritonavir: An antiretroviral protease inhibitor, Ritonavir contains multiple chiral centers, including a branched secondary alcohol, which are crucial for its activity.[1]

-

Biological Activity: Chiral secondary alcohols have been shown to exhibit antimicrobial activities, with the activity level depending on the specific structure and enantiomeric form.[2]

Experimental Protocols

Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst

This protocol is a representative example for the asymmetric reduction of a ketone using a chiral oxazaborolidine catalyst.[1]

Materials:

-

Chiral amino alcohol (e.g., (R)- or (S)-diphenylprolinol)

-

Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

-

Prochiral ketone

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Catalyst Preparation (in situ): To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral amino alcohol (0.1 eq) and anhydrous THF. Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq) dropwise. Stir the mixture at room temperature for 30 minutes to form the oxazaborolidine catalyst.[1]

-

Reduction: Cool the catalyst solution to the desired temperature (e.g., -30 °C). Add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise over 10 minutes.[1]

-

Quenching: After the reaction is complete (monitored by TLC), slowly add methanol dropwise at -30 °C to quench the excess borane.[1]

-

Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate).[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude alcohol product by flash column chromatography on silica gel.[1]

-

Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or NMR analysis of a diastereomeric derivative).[1]

In Vitro Cell Viability Assay

This protocol is a general example for assessing the biological activity of a synthesized branched-chain secondary alcohol.

Materials:

-

Cell line of interest

-

96-well plates

-

Cell culture medium

-

Branched-chain secondary alcohol compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Plate reader

Procedure:

-